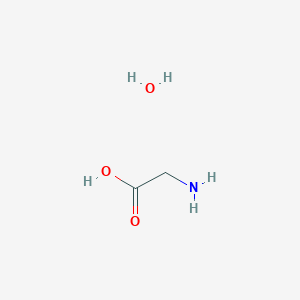
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is a synthetic organic compound characterized by a pyridine ring substituted with three hydroxyl groups and a methyl group, connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Hydroxylation: Introduction of hydroxyl groups at the 4, 5, and 6 positions of the pyridine ring can be achieved using hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Attachment of Propanoic Acid Moiety: The propanoic acid group can be attached through a nucleophilic substitution reaction involving a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the carboxylic acid to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 3-(4,5,6-trioxo-2-methylpyridin-1(2H)-yl)propanoic acid.
Reduction: Formation of 3-(4,5,6-trihydroxy-2-methylpyridin-1(2H)-yl)propanol.
Substitution: Formation of 3-(4,5,6-trichloro-2-methylpyridin-1(2H)-yl)propanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid would depend on its specific interactions with molecular targets. It could act by binding to active sites of enzymes, altering their activity, or by interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylpyridine: Lacks the additional hydroxyl groups and propanoic acid moiety.
4,5,6-Trihydroxy-2-methylpyridine: Lacks the propanoic acid moiety.
3-(2-Methylpyridin-1(2H)-yl)propanoic acid: Lacks the hydroxyl groups.
Uniqueness
3-(4,5,6-Trihydroxy-2-methylpyridin-1(2H)-yl)propanoic acid is unique due to the combination of multiple hydroxyl groups, a methyl group, and a propanoic acid moiety, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
161728-63-8 |
|---|---|
Fórmula molecular |
C9H13NO5 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
3-(4,5,6-trihydroxy-2-methyl-2H-pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO5/c1-5-4-6(11)8(14)9(15)10(5)3-2-7(12)13/h4-5,11,14-15H,2-3H2,1H3,(H,12,13) |
Clave InChI |
WKSHGVSDFXZKJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(C(=C(N1CCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)


![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
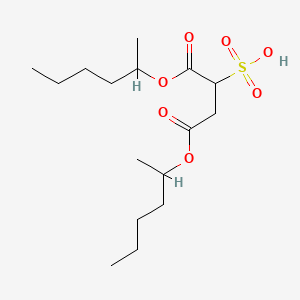
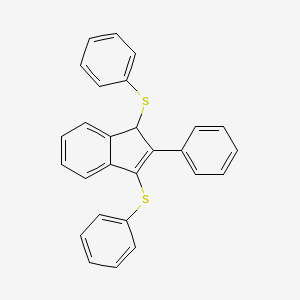
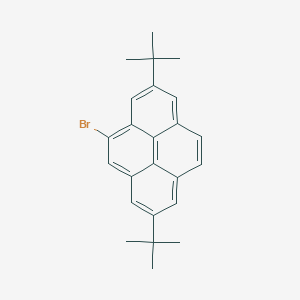
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
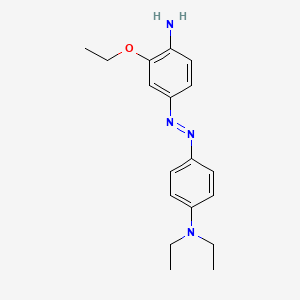
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)

